

Unveiling the Chemical Blueprint of Indigo: A Technical Guide for Scientific Discovery

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For Immediate Release

This technical guide provides a comprehensive overview of the core chemical properties of **indigo** powder, tailored for researchers, scientists, and professionals in drug development. This document delves into the fundamental physicochemical characteristics, analytical methodologies, and relevant biological signaling pathways of this historic dye, offering a foundational resource for its application in modern scientific endeavors.

Core Chemical and Physical Properties

Indigo is a dark blue crystalline powder with the chemical formula $C_{16}H_{10}N_2O_2$.[1][2][3] It is characterized by its poor solubility in water and common organic solvents, a critical factor in its traditional application as a vat dye.[1][2][4] The deep color of **indigo** is a result of the conjugated double bonds within its planar molecular structure, which absorbs light in the orange part of the spectrum with a maximum absorbance (λ max) around 613 nm.[1]



Property	Value	References
Molecular Formula	C16H10N2O2	[1][3][5][6]
Molecular Weight	262.26 g/mol	[5][6][7]
Appearance	Dark blue crystalline powder with a coppery luster	[2][5][8]
Melting Point	Sublimes at 390–392 °C; decomposes above 300 °C	[1][2][5]
Boiling Point	Decomposes	[1]
Density	1.199 - 1.35 g/cm ³	[1][7][8]
Solubility in Water	990 μg/L at 25 °C (practically insoluble)	[1][8]
Solubility in Organic Solvents	Soluble in DMSO, chloroform, nitrobenzene, and concentrated sulfuric acid. Insoluble in alcohol and ether.	[1][2][4]
Maximum Absorption (λmax)	602 - 613 nm in chloroform	[1][7][9][10]

Experimental Protocols Synthesis of Indigo (Baeyer-Drewsen Method)

This laboratory-scale synthesis involves the aldol condensation of o-nitrobenzaldehyde with acetone.[1][5]

Materials:

- o-nitrobenzaldehyde
- Acetone
- Deionized water
- 2 M Sodium hydroxide (NaOH) solution



Ethanol

Procedure:

- Dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone in a 100 mL beaker.[3][5]
- Add 35 mL of deionized water to the solution and stir vigorously.[3][5]
- Slowly add 5 mL of 2 M NaOH solution while continuing to stir. The solution will turn a deep yellow and then darken as a precipitate of indigo forms.[3][5]
- Continue stirring for an additional 5 minutes.[3][5]
- Collect the solid product by vacuum filtration.
- Wash the precipitate with deionized water until the filtrate runs clear.[5]
- Wash the solid with 20 mL of ethanol.[5]
- Dry the purified indigo powder.

UV-Visible Spectroscopy for Indigo Quantification

This protocol details the determination of **indigo** concentration in a solution.

Materials:

- · Indigo powder
- Chloroform (or another suitable solvent like DMF)[10]
- Quartz cuvettes
- UV-Vis Spectrophotometer

Procedure:

Prepare a series of standard solutions of indigo in chloroform with known concentrations.



- Use an ultrasonic bath for 10 minutes to ensure complete dissolution of the indigo powder in the solvent.[9]
- Set the spectrophotometer to scan a desired wavelength range (e.g., 400-800 nm).
- Fill a quartz cuvette with the solvent (chloroform) to be used as a blank and record the baseline spectrum.[10]
- Rinse the cuvette with the first standard solution and then fill it.
- Record the absorbance spectrum of the standard solution. The maximum absorbance (λmax) for indigo in chloroform is approximately 604 nm.[9]
- Repeat steps 5 and 6 for all standard solutions.
- Prepare the sample solution with an unknown concentration and record its absorbance.
- Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions.
- Determine the concentration of the unknown sample using the calibration curve.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the **indigo** molecule.

Materials:

- · Indigo powder
- FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory

Procedure:

- Ensure the ATR crystal is clean.
- · Record a background spectrum.
- Place a small amount of the **indigo** powder onto the ATR crystal.



- Apply pressure to ensure good contact between the sample and the crystal.
- Record the FTIR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.
- Characteristic peaks for **indigo** include N-H stretching (around 3270 cm⁻¹), C=O stretching (around 1626 cm⁻¹), and C=C aromatic ring stretching (around 1585 cm⁻¹).[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is employed for the separation and quantification of **indigo** and its isomers, such as indirubin.

Materials:

- Indigo powder
- HPLC-grade methanol and water
- · Phosphoric acid
- Reversed-phase C18 column
- HPLC system with a UV-Vis detector

Procedure:

- Prepare the mobile phase. A common mobile phase is a gradient of methanol and water with a small amount of phosphoric acid. For example, a linear gradient from 30% methanol/60% water/10% phosphoric acid solution to 90% methanol/10% phosphoric acid solution.[12]
- Prepare standard solutions of indigo in a suitable solvent (e.g., pyridine).
- Set the flow rate of the mobile phase (e.g., 1.0 mL/min).[12]
- Set the UV-Vis detector to a wavelength of 288 nm for the detection of **indigo**ids.[12]
- Inject the standard solutions to establish retention times and create a calibration curve.
- Inject the sample solution.



• Identify and quantify the **indigo** in the sample by comparing its retention time and peak area to the standards.

Signaling Pathways and Biological Activities

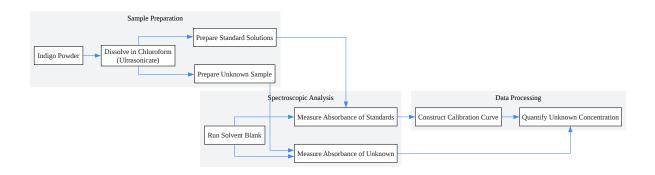
Recent research has highlighted the pharmacological potential of **indigo** and its derivatives, particularly in the context of inflammation and cancer. For professionals in drug development, understanding the molecular mechanisms of action is crucial.

Indigo and its isomer, indirubin, have been shown to interact with several key signaling pathways:

- Anti-inflammatory Effects: Indigo naturalis and its components can inhibit the Smad signaling pathway and activate the MAPK signaling pathway to reduce colonic mucosal damage.[13] Furthermore, indirubin has been found to significantly inhibit the TLR4 and NF-κB signaling pathways, leading to a decrease in inflammatory cytokines.[13] In the context of Duchenne muscular dystrophy, indigo has demonstrated antioxidant and anti-inflammatory effects, potentially through the modulation of the SIRT1/PGC-1α pathway.[14]
- Antitumor Activity: Indirubin can suppress tumor angiogenesis by inhibiting the JAK/STAT3 signaling pathway.[13] Tryptanthrin, another compound found in indigo naturalis, exhibits antitumor activity by arresting the cell cycle in the G0/G1 phase.[13]

Visualizations





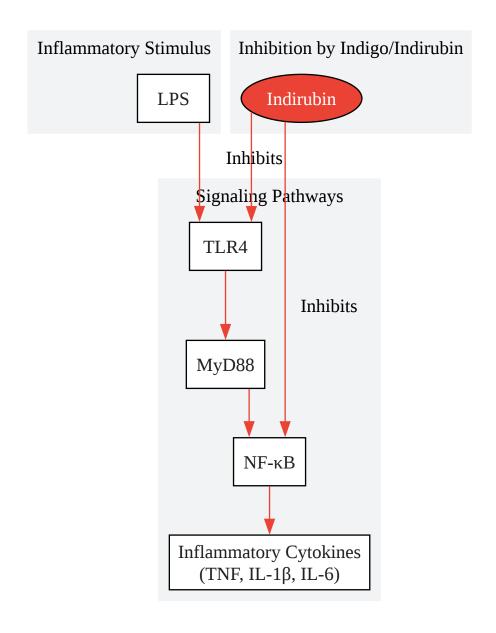
Reduction
(e.g., Sodium Dithionite in Alkali)

Indigo (Insoluble, Blue)

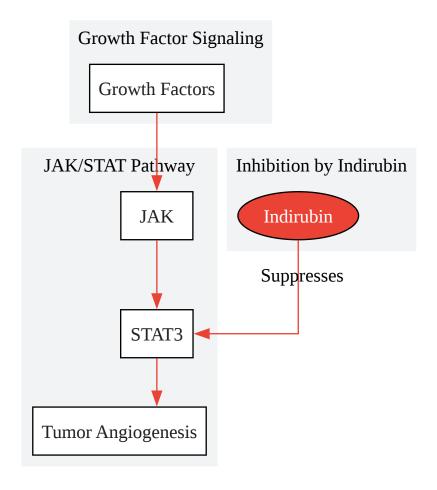
Oxidation
(Air)

Leuco-indigo (Soluble, Yellow-Green)









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